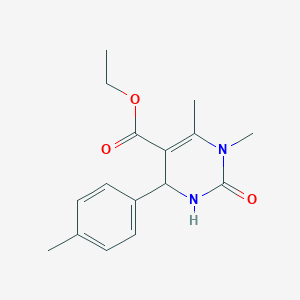

Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Nomenclature and IUPAC Classification

The systematic IUPAC name This compound provides a detailed description of the compound’s structure. Breaking down the nomenclature:

- Ethyl carboxylate : Indicates the presence of an ethoxycarbonyl group (-COOCH~2~CH~3~) at position 5 of the pyrimidine ring.

- 1,6-Dimethyl : Denotes methyl groups (-CH~3~) at positions 1 and 6 of the tetrahydropyrimidine core.

- 4-(4-Methylphenyl) : Specifies a para-methyl-substituted phenyl group (-C~6~H~4~CH~3~) attached to position 4.

- 2-Oxo-1,2,3,4-tetrahydro : Describes a partially saturated pyrimidine ring with a ketone group (=O) at position 2 and hydrogenation at positions 1–4.

The molecular formula C~16~H~20~N~2~O~3~ (molecular weight: 288.34 g/mol) is consistent with its structural features. The SMILES notation CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C)C=C2)C)C further clarifies atomic connectivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 887351-75-9 |

| Molecular Formula | C~16~H~20~N~2~O~3~ |

| Molecular Weight | 288.34 g/mol |

| SMILES Notation | CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C)C=C2)C)C |

Structural Classification Within the Pyrimidine Derivative Family

The compound belongs to the tetrahydropyrimidine subclass, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 and partial saturation at positions 1–4. Key structural elements include:

- Core Pyrimidine Skeleton : The parent pyrimidine ring is aromatic, but hydrogenation at positions 1–4 introduces tetrahedral geometry, enhancing conformational flexibility.

- Functional Groups :

- Ethyl Carboxylate : Positioned at C5, this ester group contributes to polarity and potential hydrogen-bonding interactions.

- Methyl Substituents : At N1 and C6, these groups influence steric and electronic properties, modulating reactivity.

- Para-Methylphenyl Group : The aromatic ring at C4 introduces hydrophobicity and π-π stacking capabilities, common in bioactive molecules.

Comparative Analysis with Pyrimidine Derivatives

| Feature | Pyrimidine | Tetrahydropyrimidine |

|---|---|---|

| Aromaticity | Fully aromatic | Partially saturated (1–4) |

| Reactivity | Electrophilic substitution | Nucleophilic addition |

| Bioactivity | DNA/RNA bases (e.g., cytosine) | Drug candidates (e.g., DHPMs) |

Tetrahydropyrimidines, such as this compound, are often synthesized via the Biginelli reaction , a multicomponent process involving aldehydes, β-ketoesters, and urea/thiourea. This method enables modular substitution patterns critical for tuning pharmacological properties.

Historical Context in Heterocyclic Compound Research

Pyrimidines have been studied since the 19th century, with early work by Brugnatelli (1818) on alloxan and Grimaux’s synthesis of barbituric acid (1879). The discovery of pyrimidines in nucleic acids (20th century) spurred interest in their derivatives for medicinal chemistry.

Milestones in Tetrahydropyrimidine Research :

- Biginelli Reaction (1891) : Enabled efficient synthesis of dihydropyrimidinones (DHPMs), foundational for antiviral and anticancer agents.

- Solvent-Free Synthesis (21st Century) : Modern techniques, such as grindstone chemistry, improved yields and reduced environmental impact for derivatives like this compound.

- Bioactivity Discoveries : Tetrahydropyrimidines were identified as kinase inhibitors, antimicrobials, and anti-inflammatory agents, aligning with this compound’s structural motifs.

This compound exemplifies the evolution of pyrimidine chemistry from fundamental heterocyclic studies to targeted drug design. Its para-methylphenyl and ethyl carboxylate groups reflect strategies to enhance bioavailability and target binding.

Propriétés

IUPAC Name |

ethyl 3,4-dimethyl-6-(4-methylphenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-5-21-15(19)13-11(3)18(4)16(20)17-14(13)12-8-6-10(2)7-9-12/h6-9,14H,5H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWNEHTUSUJPNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyrimidine Ring Formation

The core tetrahydropyrimidine ring is typically synthesized via condensation reactions involving β-dicarbonyl compounds and urea or thiourea derivatives. This step is crucial as it establishes the heterocyclic scaffold of the molecule.

- Typical reactants:

- Suitable diketones or β-ketoesters

- Urea or thiourea as nitrogen sources

- Reaction conditions:

- Acidic or basic catalysis

- Heating under reflux or microwave irradiation for accelerated synthesis

- Mechanism:

- Cyclocondensation forming the 1,2,3,4-tetrahydropyrimidine core

This approach is well-documented for related compounds such as Ethyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and analogues.

Esterification to Form the Ethyl Carboxylate

The ethyl ester functional group at the 5-position is introduced by esterification of the corresponding carboxylic acid or via direct synthesis from ethyl β-ketoesters:

- Direct esterification:

- Reaction of the carboxylic acid intermediate with ethanol in the presence of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid)

- Transesterification:

- Using ethyl alcohol and acid/base catalysts on methyl or other esters

- Green chemistry approaches:

Green and Efficient Synthesis Techniques

Recent research emphasizes environmentally friendly and efficient synthetic methods for pyrimidine derivatives. These include:

| Method | Description | Advantages | Yields (%) | Reaction Time |

|---|---|---|---|---|

| Microwave-assisted synthesis | Uses microwave irradiation to accelerate ring formation | Shorter reaction times, higher yield | 80-96 | 3-30 minutes |

| Mechanochemical synthesis (mortar-pestle) | Solvent-free grinding technique for condensation reactions | Eco-friendly, no solvent waste | ~85 | Minutes |

| Use of green solvents | Employs solvents like ethanol or water instead of toxic organic solvents | Reduced toxicity, safer handling | Comparable | Comparable |

These methods have been validated by IR, NMR, and mass spectrometry characterization, confirming product purity and structure.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrimidine ring formation | β-diketone + urea, acid/base catalyst | Reflux or microwave heating |

| Aromatic substitution | 4-methylbenzoyl chloride + AlCl3 or Pd catalyst for coupling | Control of regioselectivity |

| Esterification | Ethanol + acid catalyst (H2SO4, p-TsOH) | Microwave or conventional reflux |

| Purification | Recrystallization or chromatography | Ensures high purity |

Research Findings and Yield Data

- Conventional synthetic routes yield the target compound in moderate to high yields (60-85%).

- Microwave-assisted and mechanochemical methods improve yields to 80-96% with significantly reduced reaction times.

- Green chemistry methods minimize hazardous waste and improve safety profiles without compromising product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethyl ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that EMD exhibits cytotoxic effects on various cancer cell lines. For instance:

- Mechanism of Action : EMD appears to induce apoptosis in cancer cells through the activation of the caspase pathway, leading to programmed cell death.

- Case Study : In vitro studies demonstrated that EMD significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours.

Antimicrobial Properties

EMD has been evaluated for its antimicrobial efficacy against several pathogens:

- Bacterial Inhibition : The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Study Findings : In a controlled laboratory setting, EMD exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential use in developing new antimicrobial agents.

Enzyme Inhibition

EMD has been investigated for its ability to inhibit specific enzymes linked to disease processes:

- Target Enzymes : Notably, it has shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

- Implications : This inhibition could be leveraged in the development of treatments for conditions such as cancer and bacterial infections.

Neuroprotective Effects

Emerging research suggests that EMD may possess neuroprotective properties:

- Neurodegenerative Diseases : Preliminary studies indicate that EMD can protect neuronal cells from oxidative stress-induced damage.

- Animal Models : In rodent models of Alzheimer's disease, administration of EMD resulted in improved cognitive function and reduced amyloid plaque formation.

Polymer Synthesis

EMD is being explored as a building block for synthesizing novel polymers:

- Polymeric Materials : Its unique chemical structure allows for the creation of polymers with enhanced thermal stability and mechanical properties.

- Research Applications : These polymers can be utilized in coatings, drug delivery systems, and other advanced materials.

Mécanisme D'action

The mechanism by which Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Trends :

- Electron-withdrawing groups (e.g., nitro) increase melting points and polarity, favoring crystalline packing .

- Lipophilic substituents (e.g., methyl, ethoxy) enhance membrane permeability, a critical factor in drug design .

Pharmacological Potential

Dihydropyrimidine derivatives are structurally related to dihydropyridines (DHPs), which are established calcium channel blockers . For example:

- Nifedipine (a DHP) inhibits L-type calcium channels, reducing blood pressure.

- Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-...

While the target compound lacks direct bioactivity data, its nitro-substituted analogs (e.g., ) may exhibit enhanced binding to enzymatic pockets due to nitro group interactions.

Activité Biologique

Ethyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring and various substituents that enhance its pharmacological potential.

- Molecular Formula : C₁₆H₂₀N₂O₃

- Molecular Weight : 288.34 g/mol

- CAS Number : 887351-75-9

- Melting Point : 111–113 °C

Biological Activity Overview

Research indicates that compounds with a pyrimidine nucleus exhibit a variety of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine can possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, Ethyl 1,6-dimethyl derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable zones of inhibition .

- Antitumor and Antiviral Effects : Pyrimidine derivatives are also explored for their potential in anticancer therapies. They have shown efficacy in inhibiting tumor growth and viral replication in various in vitro studies. The mechanism often involves the modulation of cellular pathways that are crucial for cancer cell proliferation and survival .

- Anti-inflammatory Properties : Some studies suggest that these compounds can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines and mediators .

Antimicrobial Activity

A study conducted on newly synthesized pyrimidine derivatives highlighted their antibacterial efficacy. The following table summarizes the results of a zone of inhibition test against various bacterial strains:

| Compound | Pseudomonas aeruginosa | Salmonella typhi | Escherichia coli | Staphylococcus aureus |

|---|---|---|---|---|

| 4a | 8 mm | 9 mm | 10 mm | 9 mm |

| 4b | 10 mm | 11 mm | 9 mm | 10 mm |

| 4c | 9 mm | 10 mm | 10 mm | 10 mm |

| Control (Ciprofloxacin) | 20 mm | 20 mm | 20 mm | 20 mm |

The results indicate that several synthesized derivatives exhibited comparable antibacterial activity to ciprofloxacin, a well-known antibiotic .

Antitumor Activity

In another study focusing on the antitumor properties of pyrimidine derivatives, researchers found that Ethyl 1,6-dimethyl compounds inhibited cell proliferation in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at specific phases, which is critical for cancer treatment strategies .

Q & A

Q. How does pH affect the compound’s stability in aqueous solutions?

- Methodological Answer : Stability studies (HPLC monitoring) show degradation at pH > 8 (hydrolysis of the ester group). Buffers (pH 5–7.4) with 0.1% BSA prevent aggregation. Lyophilization with trehalose (1:1 w/w) enhances shelf life (>12 months at -20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.